

# Theoretical Insights into 5-Hydrazinoisophthalic Acid Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *5-Hydrazinoisophthalic acid hydrochloride*

Cat. No.: *B1284368*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies surrounding **5-Hydrazinoisophthalic acid hydrochloride**, a trifunctional molecule with significant potential as a versatile building block in medicinal chemistry and materials science. This document summarizes key computational data, outlines detailed experimental protocols for its synthesis, and visualizes essential chemical pathways and workflows to support further research and development.

## Core Theoretical Studies

Theoretical investigations, primarily employing Density Functional Theory (DFT), offer profound insights into the molecular structure, reactivity, and electronic properties of **5-Hydrazinoisophthalic acid hydrochloride**. These computational approaches are instrumental in predicting the behavior of the molecule and guiding the design of new derivatives and materials.

## Molecular Geometry and Electronic Properties

Quantum chemical calculations are crucial for determining the three-dimensional structure and electronic landscape of a molecule. For **5-Hydrazinoisophthalic acid hydrochloride**, DFT calculations provide a detailed picture of its geometry and the distribution of electrons, which are fundamental to its chemical behavior. While specific computational studies on **5-**

**Hydrazinoisophthalic acid hydrochloride** are not extensively published, data from closely related hydrazine derivatives, calculated at the B3LYP/6-31G(d,p) level of theory, can provide valuable analogous insights.<sup>[1]</sup>

Below are representative theoretical data tables for a generic hydrazine derivative, illustrating the type of information that can be obtained through DFT calculations.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles) for a Representative Hydrazine Derivative

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C-N	1.373	C-N-N	118.5
N-N	1.353	H-N-N	115.2
C=O	1.235	O=C-C	123.4
C-C (aromatic)	1.405	C-C-C (aromatic)	120.0
O-H	0.972	C-O-H	108.9

Note: These values are illustrative and based on general data for similar structures. Specific values for **5-Hydrazinoisophthalic acid hydrochloride** would require dedicated computational analysis.

Table 2: Calculated Electronic Properties for a Representative Hydrazine Derivative

Property	Value
HOMO Energy	-6.02 eV
LUMO Energy	-3.31 eV
HOMO-LUMO Gap ( $\Delta E$ )	2.71 eV
Dipole Moment	3.5 D

Note: The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.<sup>[2]</sup> A smaller gap suggests higher reactivity.

Table 3: Mulliken Atomic Charges for a Representative Hydrazine Derivative

Atom	Charge (e)
N (hydrazine)	-0.428
N (hydrazine)	-0.371
C (carbonyl)	+0.550
O (carbonyl)	-0.450
O (hydroxyl)	-0.650
H (hydroxyl)	+0.430

Note: Mulliken charge analysis helps in understanding the charge distribution within the molecule and identifying potential sites for electrophilic and nucleophilic attack.[\[3\]](#)

## Experimental Protocols

The synthesis of **5-Hydrazinoisophthalic acid hydrochloride** is primarily achieved through a nucleophilic aromatic substitution reaction. The following protocol provides a detailed methodology for its preparation.

## Synthesis of 5-Hydrazinoisophthalic Acid Hydrochloride

Materials:

- 5-Chloroisophthalic acid
- Hydrazine hydrate (80%)
- Ethanol
- Concentrated Hydrochloric Acid (HCl)
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloroisophthalic acid in ethanol.
- **Addition of Hydrazine:** To the stirred solution, add an excess of hydrazine hydrate dropwise at room temperature.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Cooling and Precipitation:** After the reaction is complete, cool the mixture to room temperature. The product, 5-hydrazinoisophthalic acid, may precipitate out of the solution.
- **Acidification:** Slowly add concentrated hydrochloric acid to the mixture until the pH is acidic (pH 2-3). This will protonate the hydrazine group and facilitate the formation of the hydrochloride salt.
- **Isolation:** Collect the precipitated solid by vacuum filtration.
- **Washing:** Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
- **Drying:** Dry the product, **5-Hydrazinoisophthalic acid hydrochloride**, in a vacuum oven at 60°C to a constant weight.

**Characterization:** The structure and purity of the synthesized compound can be confirmed using various analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR to elucidate the chemical structure.
- **Infrared (IR) Spectroscopy:** To identify the characteristic functional groups (e.g.,  $-\text{COOH}$ ,  $-\text{NH}-\text{NH}_3^+$ , aromatic C-H).
- **Mass Spectrometry (MS):** To confirm the molecular weight of the compound.
- **Elemental Analysis:** To determine the elemental composition.

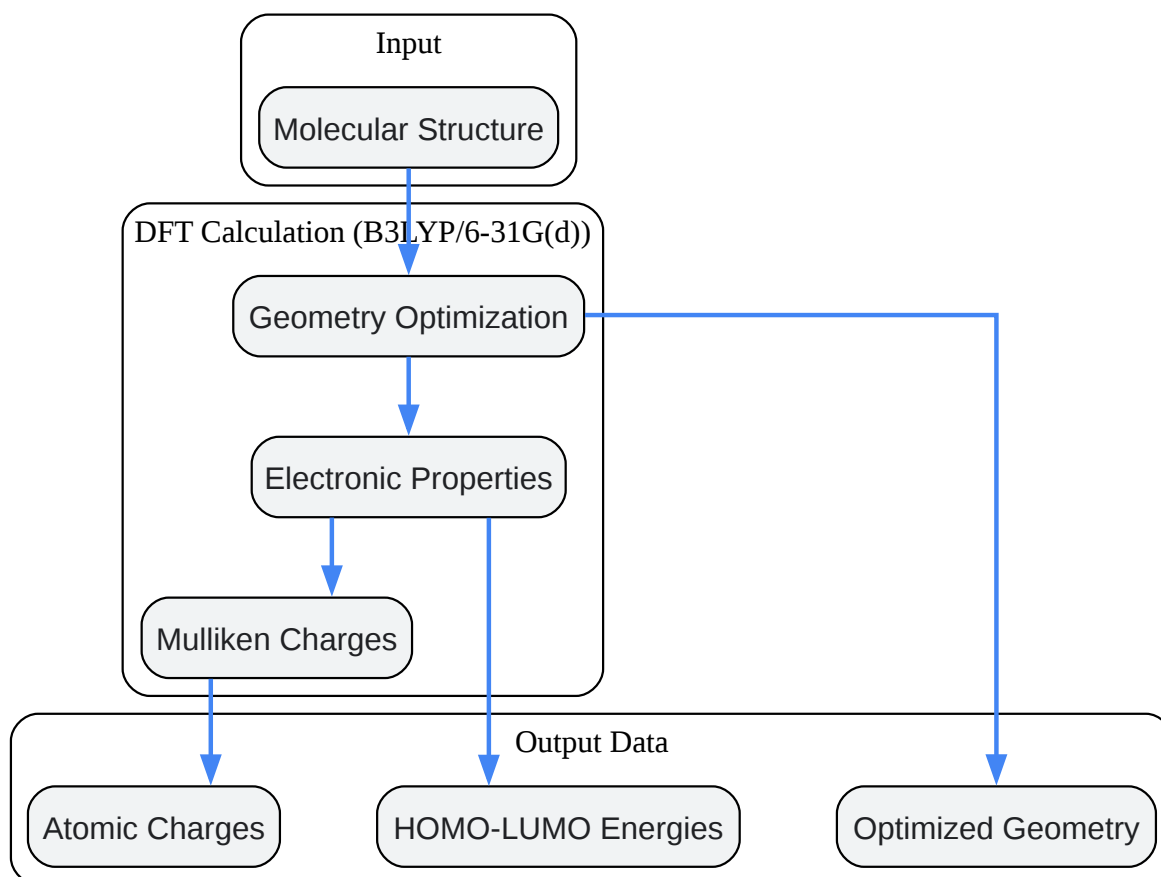
## Visualizing Chemical Logic and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate reaction pathways and logical workflows in theoretical studies.



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**Figure 1: Synthesis Pathway of 5-Hydrazinoisophthalic Acid Hydrochloride.**



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**Figure 2:** Workflow for Theoretical Analysis of Molecular Properties.

## Conclusion

**5-Hydrazinoisophthalic acid hydrochloride** stands out as a molecule of significant interest for further chemical exploration. The theoretical data, while currently based on analogous structures, underscores its potential reactivity and suitability for designing novel compounds. The provided experimental protocol offers a reliable method for its synthesis, paving the way for further research into its applications in drug development and materials science. The visualized workflows aim to clarify the logical steps in both its synthesis and theoretical examination, providing a solid foundation for future investigations.

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## References

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